molecular formula C13H8N4 B14736984 [(e)-Naphthalen-2-yldiazenyl]propanedinitrile CAS No. 5456-91-7

[(e)-Naphthalen-2-yldiazenyl]propanedinitrile

Cat. No.: B14736984
CAS No.: 5456-91-7
M. Wt: 220.23 g/mol
InChI Key: SOQGPZIOLCAUJJ-UHFFFAOYSA-N
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Description

[(e)-Naphthalen-2-yldiazenyl]propanedinitrile is an organic compound characterized by the presence of a naphthalene ring linked to a diazenyl group and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(e)-Naphthalen-2-yldiazenyl]propanedinitrile typically involves the reaction of naphthalen-2-ylamine with malononitrile in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[(e)-Naphthalen-2-yldiazenyl]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include naphthalen-2-ylamine derivatives, substituted naphthalenes, and various diazenyl compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [(e)-Naphthalen-2-yldiazenyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating various redox reactions. It can also interact with cellular proteins and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(e)-Naphthalen-2-yldiazenyl]propanedinitrile is unique due to its combination of a naphthalene ring, diazenyl group, and propanedinitrile moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

5456-91-7

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

IUPAC Name

2-(naphthalen-2-yldiazenyl)propanedinitrile

InChI

InChI=1S/C13H8N4/c14-8-13(9-15)17-16-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H

InChI Key

SOQGPZIOLCAUJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC(C#N)C#N

Origin of Product

United States

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